N-benzyl-6-(4-phenylbutoxy)hexan-1-amine falls under the category of organic compounds, specifically amines and ether derivatives. Its classification is significant in medicinal chemistry due to its application in the synthesis of therapeutic agents.
The synthesis of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine involves several steps, typically starting from commercially available precursors. A common synthetic route includes:
The synthesis can be influenced by various factors such as temperature, solvent choice, and reaction time. For instance, reactions conducted at room temperature with appropriate catalysts can yield high purity products.
The molecular structure of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine reveals several important features:
N-benzyl-6-(4-phenylbutoxy)hexan-1-amine participates in various chemical reactions:
The choice of reagents and reaction conditions plays a crucial role in determining the yield and purity of the final product. For example:
N-benzyl-6-(4-phenylbutoxy)hexan-1-amine serves primarily as an intermediate in the synthesis of Salmeterol, which acts on beta2-adrenergic receptors in the body.
Salmeterol binds to beta2-adrenergic receptors located on airway smooth muscle cells, leading to:
While specific pharmacokinetic data for N-benzyl-6-(4-phenylbutoxy)hexan-1-amine may be less relevant than for Salmeterol itself, understanding its stability under various conditions (temperature, pH) is crucial for its application in pharmaceuticals.
The physical and chemical properties of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine include:
Data from spectral analysis (e.g., Nuclear Magnetic Resonance spectroscopy) can provide insights into its structural characteristics and confirm its identity .
N-benzyl-6-(4-phenylbutoxy)hexan-1-amine has several scientific applications:
Research continues into optimizing synthetic routes and exploring new applications for N-benzyl-6-(4-phenylbutoxy)hexan-1-amine in drug development and other fields within organic chemistry .
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine is a synthetically significant organic compound with the systematic IUPAC name reflecting its bifunctional structure: a hexane chain (C6) linked to a benzylamino group (–NH–CH₂–C₆H₅) at position 1 and a 4-phenylbutoxy ether moiety (–O–(CH₂)₄–C₆H₅) at position 6. Its molecular formula is C₂₃H₃₃NO, corresponding to a molecular weight of 339.51 g/mol [7]. Alternative names include:
Table 1: Systematic Identifiers of N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 97664-55-6 |
| Molecular Formula | C₂₃H₃₃NO |
| Molecular Weight | 339.51 g/mol |
| InChI Key | JWLIKZBRVQRFNF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCCCOCCCCCCNCC2=CC=CC=C2 |
The SMILES notation explicitly defines its topology: a linear hexyl chain (–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–) with a benzyl group attached to the terminal nitrogen and a 4-phenylbutoxy group (–O–CH₂–CH₂–CH₂–CH₂–C₆H₅) attached via an ether linkage to the sixth carbon [5].
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine emerged in the 1980s–1990s as a strategic intermediate in pharmaceutical synthesis. Its structural complexity—combining amine and ether functionalities with aromatic domains—required innovative approaches to selective etherification and reductive amination. Early synthetic routes involved sequential alkylation steps:
The compound’s stability under hydrogenation conditions proved critical for its utility in multi-step syntheses. By the late 1990s, optimized protocols achieved yields exceeding 80% using catalysts like palladium on carbon (Pd/C) during the amination step . Its synthesis represented advances in:
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine is indispensable in synthesizing Salmeterol (marketed as Serevent®), a long-acting β₂-adrenergic receptor agonist (LABA) for asthma and COPD. The compound contributes Salmeterol’s "tail" domain—a hydrophobic chain enabling prolonged receptor binding [4] [7].
Mechanism-Relevant Structural Features:
Table 2: Synthetic Pathway to Salmeterol Using N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
| Step | Reaction | Role of Intermediate | Key Conditions |
|---|---|---|---|
| 1 | Ether formation | Synthesis of 6-(4-phenylbutoxy)hexan-1-amine | KOH, phase-transfer catalyst |
| 2 | N-Benzylation | Forms N-benzyl derivative | Benzyl chloride/H₂, Pd/C |
| 3 | Deprotection/Coupling | Benzyl group removed; amine coupled to saligenin derivative | HBr/AcOH, then peptide coupling |
In the final stages, the benzyl group is cleaved via hydrogenolysis to liberate the primary amine (6-(4-phenylbutoxy)hexan-1-amine), which is acylated with a salicylaldehyde derivative to form Salmeterol’s active pharmacophore [4]. This synthetic route, patented in US6388134B1, underscores the molecule’s role as a linchpin for introducing Salmeterol’s critical 10-aminoalkyl-4-phenylbutoxy tail [4].
Recent refinements focus on catalytic methods to enhance enantiopurity and yield, leveraging the intermediate’s robustness under diverse reaction conditions [7]. Its application highlights the synergy between tailored organic synthesis and therapeutic design for respiratory medicine.
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5